Cas no 769-97-1 (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide)

2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarboxamide,1,2,3,6-tetrahydro-2,6-dioxo-
- 2,4-dioxo-1H-pyrimidine-6-carboxamide
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- 2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-carbonsaeure-amid
- 2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid amide
- AC1L6NGZ
- AC1Q4ZAC
- CTK5E3716
- NSC66692
- Orotsaeureamid
- Orotsaeure-amid
- Orotyl amide
- SureCN3455658
- SureCN3457903
-
Computed Properties
- Exact Mass: 155.03315
- Monoisotopic Mass: 155.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.1
Experimental Properties
- Density: 1.532
- Boiling Point: 592.5°C at 760 mmHg
- Flash Point: 312.1°C
- Refractive Index: 1.567
- PSA: 101.29
- LogP: -1.13760
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66861-0.5g |
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95% | 0.5g |
$218.0 | 2023-05-04 | |
Chemenu | CM337858-250mg |
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95%+ | 250mg |
$245 | 2021-08-18 | |
TRC | D487428-250mg |
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 250mg |
$ 275.00 | 2022-06-05 | ||
Chemenu | CM337858-1g |
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95%+ | 1g |
$418 | 2023-02-01 | |
Enamine | EN300-66861-0.25g |
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95% | 0.25g |
$116.0 | 2023-05-04 | |
Enamine | EN300-66861-1.0g |
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95% | 1g |
$314.0 | 2023-05-04 | |
1PlusChem | 1P005F79-1g |
4-Pyrimidinecarboxamide,1,2,3,6-tetrahydro-2,6-dioxo- |
769-97-1 | 97% | 1g |
$307.00 | 2025-02-21 | |
A2B Chem LLC | AC52181-500mg |
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
769-97-1 | 95% | 500mg |
$265.00 | 2023-12-30 | |
Aaron | AR005FFL-500mg |
4-Pyrimidinecarboxamide,1,2,3,6-tetrahydro-2,6-dioxo- |
769-97-1 | 95% | 500mg |
$325.00 | 2023-12-13 | |
Aaron | AR005FFL-100mg |
4-Pyrimidinecarboxamide,1,2,3,6-tetrahydro-2,6-dioxo- |
769-97-1 | 97% | 100mg |
$79.00 | 2025-01-23 |
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide Related Literature
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Professional Introduction to 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (CAS No. 769-97-1)
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 769-97-1, is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivatives class, a structurally diverse group known for its broad biological activities and pharmaceutical applications. The presence of both carbonyl and amide functional groups in its molecular structure contributes to its versatile reactivity and potential utility in synthetic chemistry and drug development.
The structural framework of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide consists of a six-membered ring containing two oxygen atoms at the 2- and 6-positions, a nitrogen atom at the 1-position, and a carboxamide group at the 4-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive compounds. The compound’s dioxo (C=O) functionality at the 2- and 6-positions enhances its potential as an intermediate in organic synthesis, while the amide group at the 4-position suggests possible interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the pharmacological potential of compounds with similar structural motifs in treating conditions such as cancer, inflammation, and infectious diseases. The 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide structure has been explored as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, modifications of this scaffold have led to the development of inhibitors targeting specific enzymatic pathways involved in disease progression.
One of the most compelling aspects of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is its role as a building block in medicinal chemistry. Its ability to undergo various chemical transformations allows researchers to tailor its properties for specific applications. For example, functionalization at the 5-position or substitution at other reactive sites can yield derivatives with improved solubility or binding affinity. Such modifications are crucial for optimizing drug-like characteristics and enhancing therapeutic efficacy.
The compound’s relevance is further underscored by its incorporation into several ongoing research projects aimed at discovering novel therapeutic agents. In particular, studies have investigated its potential as an intermediate in the synthesis of antiviral and anticancer agents. The dioxo-pyrimidine core has been shown to interact with biological macromolecules in ways that could lead to inhibitory effects on viral replication or tumor growth. These findings have prompted further exploration of its derivatives as lead compounds for drug development.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide. Molecular modeling studies have provided insights into its binding interactions with target proteins and enzymes. These simulations have helped guide synthetic efforts by predicting which structural modifications are likely to improve binding affinity or selectivity. Such high-throughput virtual screening approaches are becoming increasingly integral to modern drug discovery pipelines.
The synthesis of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. The availability of efficient synthetic methodologies ensures that researchers can readily access this compound for further investigation. This accessibility is critical for exploring its full pharmacological potential across different disease models.
From a regulatory perspective,CAS No. 769-97-1 provides a unique identifier that facilitates accurate documentation and traceability in research settings. This standardized nomenclature is essential for ensuring reproducibility and compliance with scientific reporting standards. Furthermore,2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide’s chemical stability under various conditions makes it suitable for long-term storage and repeated use in experimental protocols.
The broader significance of pyrimidine derivatives like 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide extends beyond individual research projects; it contributes to the advancement of chemical biology as a whole. By providing novel molecular tools, these compounds enable researchers to probe fundamental biological processes and develop innovative therapeutic strategies. The continued exploration of their pharmacological properties holds promise for addressing unmet medical needs in the future.
769-97-1 (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide) Related Products
- 36327-91-0(6-Formyluracil)
- 1052405-08-9(6-Formyluracil monohydrate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)



